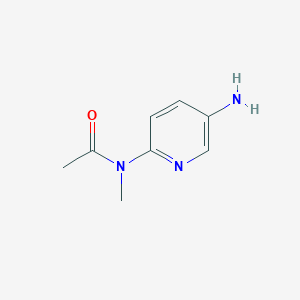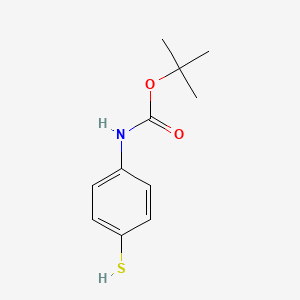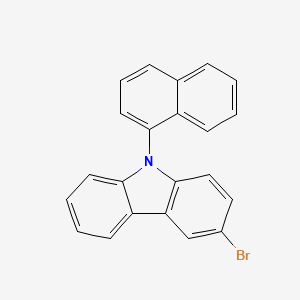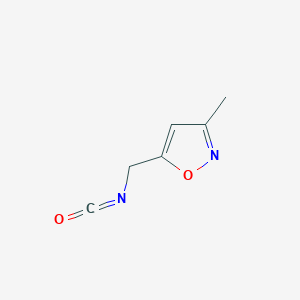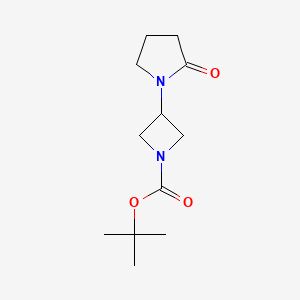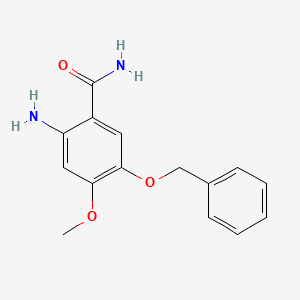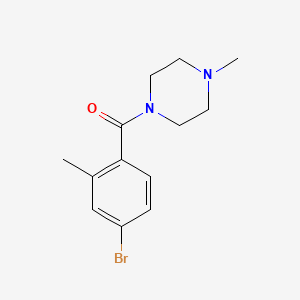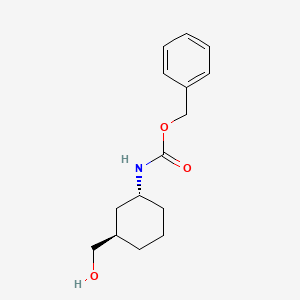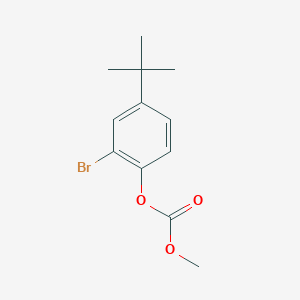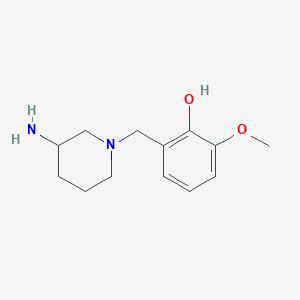
2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol
Vue d'ensemble
Description
2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as dpp-4 inhibitors, have been found to interact with the dipeptidyl peptidase-4 (dpp-4) enzyme .
Mode of Action
This inhibition enhances the action of endogenous incretin hormones, leading to increased insulin secretion and decreased glucagon levels .
Biochemical Pathways
Related compounds such as dpp-4 inhibitors are known to influence the incretin system, which plays a crucial role in glucose homeostasis .
Pharmacokinetics
Similar compounds, such as dpp-4 inhibitors, are known for their oral bioavailability and are generally well-tolerated .
Result of Action
Dpp-4 inhibitors, which share structural similarities with this compound, are known to increase insulin secretion and decrease glucagon levels, thereby helping to regulate blood glucose levels .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as dpp-4 inhibitors, can be influenced by factors such as diet, exercise, and the presence of other medications .
Analyse Biochimique
Biochemical Properties
2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4, a key enzyme involved in glucose metabolism . The nature of these interactions often involves competitive inhibition, where this compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of glucagon-like peptide-1 in pancreatic cells, which plays a crucial role in insulin secretion and glucose homeostasis . Additionally, it affects gene expression by upregulating or downregulating specific genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and thereby increasing the levels of glucagon-like peptide-1 . This inhibition leads to improved glycemic control in diabetic models . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have demonstrated sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase-4 and increased levels of glucagon-like peptide-1 . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dipeptidyl peptidase-4 and glucagon-like peptide-1, influencing metabolic flux and metabolite levels . The compound’s metabolism involves hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and accumulates in tissues such as the liver and pancreas . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles, influencing its activity and stability . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-6-2-4-10(13(12)16)8-15-7-3-5-11(14)9-15/h2,4,6,11,16H,3,5,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMNDJNOTWKSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)
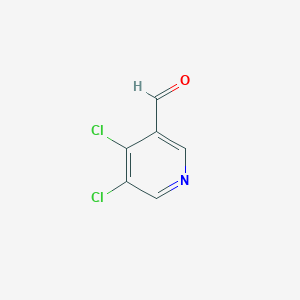
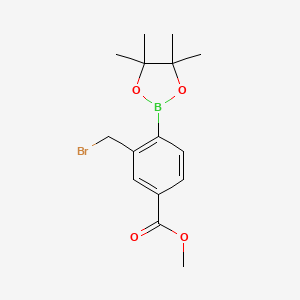
![(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid](/img/structure/B1526692.png)
